2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline
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Overview
Description
Preparation Methods
The synthesis of 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline typically involves the reaction of 2-amino-3-bromophenyl disulfide with 6-bromoaniline under specific conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the disulfide bond . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline undergoes various chemical reactions, including:
Scientific Research Applications
2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline involves its interaction with molecular targets such as enzymes and receptors. The disulfide bond can undergo redox reactions, leading to the modulation of cellular redox states and affecting various biochemical pathways . The bromine atoms may also contribute to its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
2-[(2-Amino-3-bromophenyl)disulfanyl]-6-bromoaniline can be compared with other disulfide-containing compounds such as:
2,2’-Dithiodianiline: Similar in structure but lacks bromine atoms, affecting its reactivity and applications.
Bis(2-bromoaniline) disulfide: Contains bromine atoms but differs in the position of the amino group, leading to different chemical properties and uses.
2,2’-Dibromo-4,4’-dinitrodiphenyl disulfide:
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and the presence of both amino and bromine groups, which contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(2-amino-3-bromophenyl)disulfanyl]-6-bromoaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2N2S2/c13-7-3-1-5-9(11(7)15)17-18-10-6-2-4-8(14)12(10)16/h1-6H,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAADIQRYKPXKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)SSC2=C(C(=CC=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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